
8-Chloro-1-octanol
Overview
Description
1-Octanol, 8-chloro- is an organic compound with the molecular formula C8H17ClOIt is a colorless liquid with a characteristic odor and is used in various chemical syntheses and industrial applications .
Preparation Methods
1-Octanol, 8-chloro- can be synthesized through several methods:
Chemical Reactions Analysis
1-Octanol, 8-chloro- undergoes various chemical reactions, including:
Scientific Research Applications
Applications Overview
Application Area | Description |
---|---|
Pharmaceuticals | Used as an intermediate in the synthesis of drugs, including antibiotics and antihistamines. |
Cosmetics | Functions as an emollient, enhancing skin softness and moisture retention. |
Fragrances | Acts as a fragrance ingredient and fixative in perfumes, prolonging scent longevity. |
Industrial Chemicals | Serves as a solvent for organic compounds and is involved in the production of detergents and soaps. |
Agriculture | Utilized in the synthesis of insecticides, herbicides, and fungicides. |
Chemical Synthesis | Employed in the production of polymers and other chemical intermediates. |
Pharmaceutical Intermediates
8-Chloro-1-octanol is integral in the pharmaceutical industry, particularly as an intermediate in drug synthesis. It plays a role in the formulation of various medications, including antibiotics and antihistamines . Its unique structure allows for modifications that enhance drug efficacy.
Cosmetic Industry
In cosmetics, this compound is valued for its emollient properties, which help to soften and moisturize skin . It is also utilized as a solvent for other cosmetic ingredients, improving product texture and application.
Fragrance Production
The compound is used in the fragrance industry for its ability to enhance and fix scents in perfumes . Its incorporation into fragrance formulations helps to stabilize volatile components, ensuring longer-lasting scents.
Industrial Applications
This compound serves as an effective solvent for various organic materials, including fats, oils, resins, and plastics . It is also involved in the production of linear alkylbenzenesulfonic acids used in detergents.
Agricultural Chemicals
The compound is utilized in synthesizing agrochemicals such as insecticides and herbicides . Its chemical properties allow it to be modified into active ingredients that effectively control pests and weeds.
Case Study 1: Pharmaceutical Synthesis
A study demonstrated the use of this compound in synthesizing a novel antibiotic compound. The compound's hydroxyl group facilitated reactions that led to improved antibacterial activity against resistant strains of bacteria.
Case Study 2: Cosmetic Formulation
Research indicated that formulations containing this compound showed enhanced moisturizing effects compared to those without it. The study highlighted its role in improving skin hydration levels over extended periods.
Mechanism of Action
The mechanism of action of 1-octanol, 8-chloro- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-Octanol, 8-chloro- can be compared with other similar compounds:
8-Bromo-1-octanol: This compound has a bromine atom instead of chlorine.
6-Chlorohexanol: This compound has a shorter carbon chain and may have different physical and chemical properties.
4-Chloro-1-butanol: This compound has an even shorter carbon chain and different reactivity due to the position of the chlorine atom.
Biological Activity
8-Chloro-1-octanol is a halogenated alcohol that has garnered attention in various fields of biological research due to its potential pharmacological properties. This compound is structurally characterized by the presence of a chlorine atom at the eighth carbon of the octanol chain, which can significantly influence its biological activity, including antimicrobial and cytotoxic effects.
This compound is a colorless to pale yellow liquid with a molecular formula of C₈H₁₇ClO. Its molecular weight is approximately 164.68 g/mol. The presence of the chlorine atom enhances its lipophilicity, which can affect its interaction with biological membranes.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated that halogenated aliphatic alcohols, including 8-chloro derivatives, show significant antibacterial and antifungal activities. The mechanism is believed to involve disruption of microbial cell membranes, leading to increased permeability and cell death .
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
Cytotoxicity
The cytotoxic effects of this compound have been assessed in various cancer cell lines. Studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation as a potential anticancer agent. The cytotoxicity appears to be dose-dependent, with higher concentrations resulting in increased cell death .
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
---|---|---|---|
HeLa | 25 | Induction of apoptosis | |
MCF-7 | 30 | Cell cycle arrest | |
A549 | 20 | Mitochondrial dysfunction |
Structure-Activity Relationship (SAR)
The biological activity of halogenated compounds such as this compound can often be explained through structure-activity relationships (SAR). The introduction of halogens typically enhances lipophilicity and alters the electronic properties of the molecule, which can improve interaction with biological targets. In particular, chlorination at specific positions has been shown to enhance antimicrobial efficacy while maintaining acceptable levels of cytotoxicity towards human cells .
Case Studies
- Antimycobacterial Activity : A study evaluated various chlorinated compounds for their efficacy against Mycobacterium tuberculosis. It was found that compounds similar to this compound exhibited significant antimycobacterial activity, suggesting potential applications in treating tuberculosis .
- Cytotoxicity in Breast Cancer Models : Another investigation focused on the effects of this compound on breast cancer cell lines. Results indicated that treatment led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent apoptosis in cancer cells .
Q & A
Basic Research Questions
Q. What are the primary synthetic applications of 8-Chloro-1-octanol in organic chemistry?
- This compound is widely used as a precursor in synthesizing bacteriochlorophyll c derivatives via esterification reactions. It also facilitates the preparation of macroporous triisobutylphosphine sulfide-functionalized polymers and mesogenic azomethine diols. Additionally, it serves as a key intermediate in producing bis(4-hydroxyoctoxyphenyl)sulfone (HOS), a compound with potential material science applications .
Q. What standardized methods are recommended for characterizing this compound purity?
- Researchers should employ gas chromatography (GC) or high-performance liquid chromatography (HPLC) to assess purity, complemented by nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Physical properties such as boiling point (129–130°C) and density (0.976 g/cm³) should be cross-verified against established databases to ensure consistency .
Q. How should this compound be stored to maintain stability in laboratory settings?
- Store the compound in a cool, dry environment (≤4°C) under inert gas (e.g., nitrogen) to prevent oxidation or hydrolysis. Use amber glass containers to minimize light exposure, and label containers with hazard codes (e.g., H315/H319 for skin/eye irritation) as per safety protocols .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for esterification using this compound?
- To enhance esterification efficiency, systematically vary catalysts (e.g., sulfuric acid vs. enzymatic lipases), solvent polarity (e.g., dichloromethane vs. THF), and temperature (50–80°C). Monitor reaction progress via thin-layer chromatography (TLC) and optimize molar ratios of reactants (e.g., 1:1.2 for alcohol:acid) to minimize side products. Document parameters rigorously to ensure reproducibility .
Q. What strategies resolve discrepancies in reported physical properties of this compound across studies?
- Discrepancies in properties like refractive index (1.458) or melting point may arise from impurities or measurement techniques. Purify the compound via fractional distillation or recrystallization before analysis. Validate methods using reference standards and report detailed experimental conditions (e.g., heating rates for boiling point determination) to align with peer-reviewed data .
Q. How should mechanistic studies involving this compound in polymer synthesis be designed?
- Employ kinetic studies (e.g., time-resolved FTIR or mass spectrometry) to track intermediate formation during polymerization. Compare reaction pathways under varying initiators (e.g., AIBN vs. peroxides) and solvent systems. Use computational tools (DFT calculations) to model transition states and validate experimental findings .
Q. What analytical approaches are critical for detecting trace impurities in this compound?
- Combine GC-MS for volatile impurities and LC-MS for non-volatile residues. Quantify chlorinated byproducts (e.g., 1,8-dichlorooctane) using selective ion monitoring (SIM). Cross-reference with spectral libraries and report detection limits (e.g., ppm levels) to ensure compliance with purity thresholds .
Q. Methodological Considerations
- Reproducibility : Adhere to guidelines for documenting experimental procedures, including equipment specifications (e.g., NMR frequency), reagent grades, and statistical analyses. Supplemental materials should include raw datasets and calibration curves .
- Data Interpretation : Address outliers through triplicate trials and error analysis (e.g., standard deviation calculations). Use peer-reviewed literature to contextualize findings, particularly when contradicting prior studies .
Properties
IUPAC Name |
8-chlorooctan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClO/c9-7-5-3-1-2-4-6-8-10/h10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFAJMDFCCJZSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCl)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066859 | |
Record name | 1-Octanol, 8-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23144-52-7 | |
Record name | 8-Chloro-1-octanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23144-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-1-octanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023144527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octanol, 8-chloro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5514 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Octanol, 8-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Octanol, 8-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-chlorooctan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.304 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-Chloro-1-octanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MTB8K2EK3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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